molecular formula C17H26N2O3S B6061117 N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B6061117
M. Wt: 338.5 g/mol
InChI Key: JCGZBCWIYGMUFL-UHFFFAOYSA-N
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Description

N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as SNC-80, is a synthetic opioid compound that has been extensively studied for its potential use in pain management and addiction treatment.

Mechanism of Action

N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide acts as a highly selective agonist of the delta opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the peripheral nervous system and spinal cord. Activation of the delta opioid receptor leads to the inhibition of pain signaling pathways and the modulation of reward pathways, which may be involved in the development of addiction.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have analgesic effects in animal models of pain, and it has also been studied for its potential use in treating opioid addiction. It has been found to be highly selective for the delta opioid receptor, which may reduce the risk of side effects associated with non-selective opioid agonists.

Advantages and Limitations for Lab Experiments

N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied in animal models of pain and addiction, and it has been found to have a high degree of selectivity for the delta opioid receptor. However, its use in human clinical trials is still limited, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of focus is the development of more selective delta opioid receptor agonists that may have fewer side effects than non-selective opioid agonists. Another area of focus is the development of novel pain management and addiction treatment strategies that incorporate N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide and other delta opioid receptor agonists. Additionally, more research is needed to determine the safety and efficacy of N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in human clinical trials.

Synthesis Methods

N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide can be synthesized through a multistep process starting with the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methylpiperidine to form the corresponding amide, which is then treated with methanesulfonyl chloride to form N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide.

Scientific Research Applications

N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential use in pain management and addiction treatment. It has been found to be a highly selective agonist of the delta opioid receptor, which is involved in pain modulation and reward pathways. N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have analgesic effects in animal models of pain, and it has also been studied for its potential use in treating opioid addiction.

properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-12(2)15-9-5-7-13(3)16(15)18-17(20)14-8-6-10-19(11-14)23(4,21)22/h5,7,9,12,14H,6,8,10-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGZBCWIYGMUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-6-(propan-2-yl)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide

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